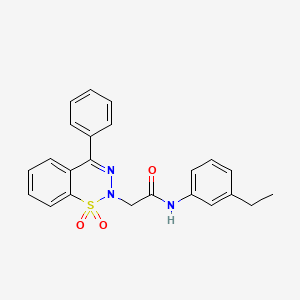

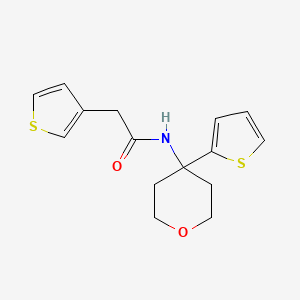

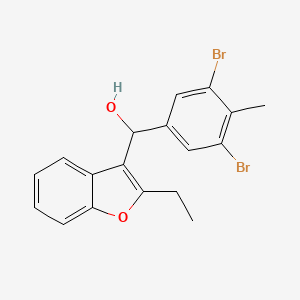

Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromanone, or Chroman-4-one, is a significant and interesting heterobicyclic compound. It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis

Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The physical and chemical properties of chromanone and its derivatives can vary significantly depending on the specific compound and its structure .科学的研究の応用

Anticancer Activity

Chromanone derivatives have been studied for their potential as anticancer agents. The chroman-4-one framework, closely related to the structure of the compound , has shown promise in the development of new therapeutic agents targeting various forms of cancer. The unique structure of these compounds allows for interaction with biological targets that can inhibit cancer cell growth .

Antimicrobial and Antifungal Properties

These compounds also exhibit antimicrobial and antifungal activities. Research indicates that chromanone derivatives can be effective against a range of microbial and fungal pathogens, providing a basis for the development of new treatments for infections .

Antioxidant Effects

The antioxidant properties of chromanone derivatives make them suitable for combating oxidative stress, which is a factor in many chronic diseases. Their ability to neutralize free radicals suggests potential applications in preventing or treating conditions related to oxidative damage .

Anti-inflammatory and Analgesic Uses

Chromanone derivatives have been identified as having anti-inflammatory and analgesic effects. This makes them candidates for the development of new drugs to treat pain and inflammation, with the potential for fewer side effects compared to current medications .

Antidiabetic Potential

Studies have shown that certain chromanone derivatives can exhibit antidiabetic activity, suggesting their use in managing blood sugar levels and treating diabetes. Their mechanism may involve influencing insulin release or improving insulin sensitivity .

Neuroprotective Applications

The neuroprotective effects of chromanone derivatives are of interest for treating neurodegenerative diseases. These compounds may help protect nerve cells from damage and improve cognitive function, offering hope for diseases like Alzheimer’s and Parkinson’s .

Cosmetic Applications

Chroman-4-one derivatives have been used in cosmetic preparations for skin and hair care. They can improve the texture of skin and hair and treat related conditions such as inflammation and allergies .

Cardiovascular Benefits

Some chromanone derivatives have shown cardiovascular benefits, including anticoagulant and anti-atherosclerotic effects. These properties could lead to new treatments for heart disease and stroke prevention .

Each of these applications demonstrates the versatility and potential of Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone and its derivatives in scientific research and drug development. The ongoing studies and advancements in synthetic methodologies will likely expand these applications further .

作用機序

Chromanone and its analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

将来の方向性

特性

IUPAC Name |

3,4-dihydro-2H-chromen-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c23-21(18-14-17-8-4-5-9-19(17)26-15-18)22-11-10-20(27(24,25)13-12-22)16-6-2-1-3-7-16/h1-9,18,20H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZKONCMBYPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2856572.png)

![1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856573.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)

![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)